molecular formula C13H16O4 B2993490 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid CAS No. 845781-40-0

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid

Cat. No.: B2993490
CAS No.: 845781-40-0
M. Wt: 236.267
InChI Key: GTOHGLAQCKOYOL-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid is a high-purity chemical compound offered for research and development purposes. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can request a certificate of analysis for quality verification. Specific applications, mechanistic studies, and physicochemical data for this compound should be determined by the qualified researcher. Please consult the scientific literature for potential uses. To obtain detailed specifications, pricing, or to place an order, please contact our sales team.

Properties

IUPAC Name

5-(3-methoxyphenyl)-3-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-9(7-13(15)16)6-12(14)10-4-3-5-11(8-10)17-2/h3-5,8-9H,6-7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTOHGLAQCKOYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)OC)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxybenzaldehyde and 3-methyl-2-butanone.

    Aldol Condensation: The initial step involves an aldol condensation reaction between 3-methoxybenzaldehyde and 3-methyl-2-butanone in the presence of a base such as sodium hydroxide. This reaction forms an intermediate β-hydroxy ketone.

    Dehydration: The intermediate β-hydroxy ketone undergoes dehydration to form an α,β-unsaturated ketone.

    Hydrogenation: The α,β-unsaturated ketone is then hydrogenated in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of this compound derivatives with additional carboxylic acid or ketone groups.

    Reduction: Formation of 5-(3-Methoxyphenyl)-3-methyl-5-hydroxypentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways.

    Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to reduced inflammation and oxidative damage.

Comparison with Similar Compounds

Structural and Functional Group Variations

The 5-oxopentanoic acid scaffold is highly modular, with substitutions at the 3- and 5-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physical Properties of 5-Oxopentanoic Acid Derivatives
Compound Name Molecular Formula Substituents Molecular Weight Key Spectral Data (NMR, IR)
Target Compound C₁₃H₁₆O₄ 3-Methoxyphenyl, 3-methyl 236.27 $^{13}\text{C NMR (CDCl}_3$: δ 177.28 (C=O), 171.48 (COOH)
5-(4-Methoxyphenyl)-5-oxopentanoic acid C₁₂H₁₄O₄ 4-Methoxyphenyl 222.24 Not reported
5-(5-Methyl-2-thienyl)-5-oxopentanoic acid C₁₀H₁₂O₃S 5-Methyl-2-thienyl 212.27 IR: 1693 cm⁻¹ (COOH), 1650 cm⁻¹ (C=O); $^1\text{H NMR}$: δ 7.54 (d, J = 3.6 Hz, thienyl CH)
5-(3-Bromo-4-methylphenyl)-3,3-dimethyl-5-oxopentanoic acid C₁₄H₁₇BrO₃ 3-Bromo-4-methylphenyl, 3,3-dimethyl 313.19 SMILES: Cc1ccc(cc1Br)C(=O)CC(C)(C)CC(=O)O
5-[(3-Methylphenyl)amino]-5-oxopentanoic acid C₁₂H₁₅NO₃ 3-Methylphenylamino 221.25 CAS: 71195-70-5; Molecular formula: C₁₂H₁₅NO₃
Key Observations :
  • Substituent Effects: Methoxy Groups: The position of methoxy substitution (3- vs. 4-methoxyphenyl) influences electronic properties. The 3-methoxy group in the target compound may enhance solubility via hydrogen bonding compared to the 4-methoxy analog . Amino vs. Ketone Substituents: The amino group in 5-[(3-methylphenyl)amino]-5-oxopentanoic acid introduces hydrogen-bonding capacity, which could alter receptor binding compared to the target compound’s ketone .

Physicochemical Properties

  • LogP Values : Brominated derivatives (e.g., ) exhibit higher logP (XLogP3 = 2.5) due to halogen atoms, suggesting greater lipophilicity than the target compound .

Biological Activity

5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid, also known as 5-methoxy-3-methyl-5-oxopentanoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

This compound is characterized by the presence of a methoxy group on the phenyl ring and a ketone functional group, which contribute to its chemical reactivity and biological interactions. The molecular formula is C12H14O4C_{12}H_{14}O_4 with a molecular weight of approximately 222.24 g/mol. Its physical properties include:

  • Appearance : Colorless to light yellow liquid
  • Density : Approximately 1.1 g/cm³
  • Solubility : Soluble in organic solvents
  • Flash Point : Approximately 108.4 °C

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The methoxy substitution enhances lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit antioxidant properties, which may be relevant for neuroprotective applications. For instance, studies have shown that phenolic compounds can scavenge free radicals, thereby reducing oxidative stress in cells. The antioxidant potential of this compound warrants further investigation.

Anti-inflammatory Effects

In vitro studies suggest that this compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. The structural similarity to known anti-inflammatory agents supports this hypothesis, although specific data on this compound's effects remain limited.

Synthesis and Evaluation

A study focusing on the synthesis of peptidomimetics highlighted the potential of this compound as a scaffold for developing new therapeutic agents . The compound was evaluated for its ability to modulate biological pathways relevant to cancer and metabolic disorders.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is essential. The following table summarizes the properties and activities of similar compounds:

Compound NameMolecular FormulaBiological Activity
5-Amino-3-methyl-5-oxopentanoic acidC₁₂H₁₅NO₄Potential neuroprotective effects
3-Ethyl-5-methoxy-3-methyl-5-oxopentanoic acidC₁₃H₁₈O₄Anti-inflammatory properties
(S)-5-Methoxy-3-methyl-5-oxopentanoic acidC₁₂H₁₄O₄Chiral center influences activity

Future Directions for Research

Despite the promising initial findings regarding the biological activity of this compound, further research is necessary to elucidate its mechanisms of action fully. Key areas for future investigation include:

  • In vivo Studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic Studies : To identify specific molecular targets and pathways influenced by this compound.
  • Therapeutic Applications : Exploring its potential in treating conditions such as cancer, neurodegenerative diseases, and metabolic disorders.

Q & A

Basic: What are the optimal synthetic routes for 5-(3-Methoxyphenyl)-3-methyl-5-oxopentanoic acid, and how can reaction conditions be systematically optimized?

Methodological Answer:
Synthesis typically involves a multi-step approach:

  • Step 1: Start with a Claisen condensation between 3-methoxyacetophenone and methyl acetoacetate to form the β-ketoester intermediate.
  • Step 2: Hydrolysis of the ester group under acidic conditions (e.g., HCl/H₂O) yields the oxopentanoic acid backbone.
  • Step 3: Methylation at the C3 position using dimethyl sulfate or iodomethane in the presence of a base (e.g., K₂CO₃).

Optimization Strategies:

  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂, AlCl₃) to enhance reaction efficiency .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
  • Monitoring: Employ TLC and ¹H NMR (e.g., δ 1.29 ppm for methyl groups, δ 177.28 ppm for carbonyl carbons in ¹³C NMR ) to track intermediates .

Basic: What advanced spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC for stereochemical confirmation (e.g., δ 3.8 ppm for methoxy groups, δ 2.4–2.6 ppm for methylene protons adjacent to the ketone) .
  • X-ray Crystallography: Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to confirm bond angles and stereochemistry .
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H]⁺: 250.1314 for C₁₃H₁₆O₄) with <2 ppm error .

Advanced: How can density-functional theory (DFT) predict the compound’s reactivity or stability in biological systems?

Methodological Answer:

  • Modeling Strategy: Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to calculate:
    • HOMO-LUMO gaps (predicting electrophilic/nucleophilic sites).
    • Solvation energies in water (PCM model) to estimate bioavailability.
  • Validation: Compare computed IR spectra with experimental data (e.g., carbonyl stretches ~1700 cm⁻¹) .

Advanced: What in vitro assays are suitable for evaluating its pharmacological activity, given structural analogs?

Methodological Answer:

  • Target Selection: Prioritize enzymes with conserved ketone-binding pockets (e.g., 5-lipoxygenase, COX-2) based on analogs like 5-oxo-ETE inhibitors .
  • Assay Design:
    • Enzyme Inhibition: Use fluorescence-based assays (IC₅₀ determination).
    • Cell-Based Models: Test anti-inflammatory activity in neutrophil/eosinophil activation assays (e.g., IL-8/Ca²⁺ flux measurement) .

Advanced: How should researchers resolve contradictions between computational predictions and experimental data (e.g., reaction yields)?

Methodological Answer:

  • Root-Cause Analysis:
    • Steric Effects: DFT may underestimate steric hindrance in bulky substituents (e.g., 3-methoxyphenyl group).
    • Solvent Interactions: Re-run calculations with explicit solvent models (e.g., COSMO-RS) .
  • Experimental Adjustments: Optimize reaction times or temperatures iteratively (e.g., 12–24 hr reflux in THF) .

Advanced: What strategies improve HPLC-ESI-TOF/MS sensitivity for quantifying trace metabolites?

Methodological Answer:

  • Column Choice: Use C18 columns with 1.7 µm particles for high resolution.
  • Ionization Optimization: Adjust ESI parameters:
    • Capillary voltage: 3.5 kV
    • Desolvation gas: 600 L/hr (N₂)
    • Cone voltage: 30 V to minimize fragmentation .
  • Internal Standards: Deuterated analogs (e.g., ²H₃-methoxy derivatives) enhance quantification accuracy .

Advanced: How can isotope-labeled derivatives (e.g., ¹³C, ²H) aid in metabolic pathway tracing?

Methodological Answer:

  • Synthetic Labeling: Introduce ¹³C at the ketone position via labeled methyl acetoacetate.
  • Applications:
    • LC-MS/MS: Track metabolites in liver microsomes using stable isotope dilution.
    • Kinetic Isotope Effects (KIEs): Study rate-limiting steps in enzymatic degradation .

Advanced: What experimental conditions accelerate hydrolytic degradation studies?

Methodological Answer:

  • Stress Testing:
    • Acidic (0.1 M HCl, 40°C) vs. alkaline (0.1 M NaOH, 60°C) hydrolysis.
    • Oxidative stress: 3% H₂O₂, UV exposure.
  • Analytics: Monitor degradation products via UPLC-PDA at 254 nm. Major degradants include 3-methoxybenzoic acid and levulinic acid derivatives .

Advanced: How to address chirality challenges in enantioselective synthesis?

Methodological Answer:

  • Chiral Catalysts: Use Jacobsen’s Mn(III)-salen complexes for asymmetric ketone reductions.
  • Resolution: Employ chiral stationary phases (e.g., Chiralpak IA) for preparative HPLC. Validate enantiomeric excess (ee) via circular dichroism .

Advanced: What structural modifications enhance bioactivity while maintaining low toxicity?

Methodological Answer:

  • SAR Studies:
    • Replace the methoxy group with ethoxy or halogens (e.g., Cl, F) to modulate lipophilicity (logP).
    • Introduce α,β-unsaturated ketones for Michael addition-mediated enzyme inhibition .
  • Toxicity Screening: Use zebrafish embryos (LC₅₀) and Ames tests for mutagenicity .

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